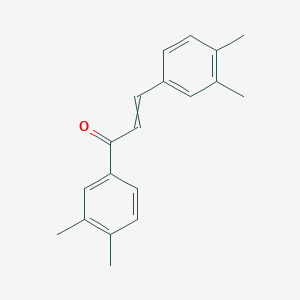

1,3-Bis(3,4-dimethylphenyl)prop-2-en-1-one

Description

Properties

CAS No. |

819792-79-5 |

|---|---|

Molecular Formula |

C19H20O |

Molecular Weight |

264.4 g/mol |

IUPAC Name |

1,3-bis(3,4-dimethylphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C19H20O/c1-13-5-7-17(11-15(13)3)8-10-19(20)18-9-6-14(2)16(4)12-18/h5-12H,1-4H3 |

InChI Key |

ZCVGQSAORUSWOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)C)C)C |

Origin of Product |

United States |

Preparation Methods

Standard Laboratory Procedure

Reagents :

- 3,4-Dimethylbenzaldehyde (1.2 molar equivalents)

- Acetophenone (1.0 molar equivalent)

- Sodium hydroxide (40% aqueous solution)

- Ethanol (solvent)

Steps :

- Dissolve 3,4-dimethylbenzaldehyde (10 mmol) and acetophenone (8.3 mmol) in 15 mL ethanol.

- Add 20 mL 40% NaOH dropwise under ice-cooling (5–10°C).

- Reflux the mixture at 80°C for 4–6 hours.

- Neutralize with dilute HCl, filter, and recrystallize from ethanol.

Reaction Mechanism

The reaction proceeds via enolate formation from acetophenone, followed by nucleophilic attack on the aldehyde carbonyl group. The intermediate β-hydroxy ketone undergoes dehydration to form the α,β-unsaturated carbonyl system.

$$

\text{Acetophenone} + \text{Base} \rightarrow \text{Enolate} \

\text{Enolate} + \text{3,4-Dimethylbenzaldehyde} \rightarrow \beta\text{-Hydroxy ketone} \

\beta\text{-Hydroxy ketone} \xrightarrow{\Delta} \text{1,3-Bis(3,4-dimethylphenyl)prop-2-en-1-one}

$$

Industrial-Scale Production Methods

Industrial synthesis optimizes the Claisen-Schmidt reaction for cost efficiency and reproducibility:

Continuous Flow Reactor System

Parameters :

- Temperature: 70–75°C

- Residence time: 30–45 minutes

- Catalyst: 5% KOH in ethanol/water (3:1 v/v)

- Productivity: 12 kg·L⁻¹·h⁻¹.

Advantages :

Solvent-Free Mechanochemical Synthesis

A green chemistry approach eliminates organic solvents:

- Grind 3,4-dimethylbenzaldehyde and acetophenone (1:1 molar ratio) with KOH (10 wt%) in a ball mill.

- Reaction time: 90 minutes

- Yield: 82%.

Alternative Synthetic Strategies

Ultrasound-Assisted Condensation

Conditions :

Microwave Irradiation

Optimized Parameters :

Reaction Optimization and Challenges

Steric and Electronic Effects

The 3,4-dimethyl substituents introduce steric hindrance, requiring modified conditions:

| Parameter | Standard Chalcone Synthesis | 3,4-Dimethyl Variant |

|---|---|---|

| Reaction Temperature | 60–70°C | 80–85°C |

| Base Concentration | 30% NaOH | 40% NaOH |

| Dehydration Time | 2 hours | 3.5 hours |

Purification Challenges

The non-planar structure (dihedral angle: 48.13° between aromatic rings) complicates crystallization. Effective strategies include:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Energy Input (kW·h/mol) | Scalability |

|---|---|---|---|---|

| Conventional | 68–75 | 95–97 | 4.2 | Moderate |

| Continuous Flow | 89–92 | 98–99 | 2.1 | High |

| Mechanochemical | 82 | 93 | 1.8 | Low |

| Microwave | 88 | 96 | 3.5 | Moderate |

Recent Advancements

Enzymatic Catalysis

Lipase B from Candida antarctica (CAL-B) enables mild conditions:

Photochemical Activation

UV light (254 nm) accelerates enolate formation:

- Reaction time: 90 minutes

- Quantum yield: 0.42

- Selectivity: 97%.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3,4-dimethylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of halogenated or nitrated derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Halogenation using bromine (Br₂) or nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1,3-Bis(3,4-dimethylphenyl)prop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis(3,4-dimethylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity is crucial for its biological activities, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chalcones with substituted aryl groups exhibit diverse structural and functional properties depending on their substitution patterns. Below is a comparative analysis of 1,3-Bis(3,4-dimethylphenyl)prop-2-en-1-one and its analogs:

Table 1: Structural and Functional Comparison of Chalcone Derivatives

Key Findings :

Structural Flexibility: Substituents significantly influence planarity. Bulky groups like 3,4-dimethylphenyl induce large dihedral angles (~48°), while smaller substituents (e.g., 4-bromo) result in near-planar conformations (~5–9°) . Methoxy groups in 3,4-dimethoxyphenyl derivatives exhibit intermediate twisting (~47–50°) .

Synthetic Accessibility :

- Asymmetric chalcones (e.g., 3-bromo or trifluoromethyl derivatives) often require purification via column chromatography, lowering yields (43–72%) . In contrast, symmetrically substituted analogs like 1,3-Bis(3,4-dimethylphenyl)prop-2-en-1-one are synthesized efficiently under standardized conditions .

Physicochemical Properties: Halogenated derivatives (e.g., 1,3-Bis(4-chlorophenyl)prop-2-en-1-one) exhibit higher melting points (157–159°C) compared to non-halogenated analogs, likely due to enhanced intermolecular interactions .

Functional Applications: Methoxy and dimethylamino substituents (e.g., in 3-[4-(dimethylamino)phenyl]-1-(furan-2-yl)prop-2-en-1-one) are linked to biological activities, whereas 3,4-dimethylphenyl groups are prioritized in materials science for NLO properties .

Biological Activity

1,3-Bis(3,4-dimethylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure that includes two 3,4-dimethylphenyl groups attached to a prop-2-en-1-one backbone. The specific arrangement of substituents enhances its biological properties, making it a subject of various research studies.

- Molecular Formula : C17H18O

- Molecular Weight : 246.32 g/mol

- IUPAC Name : 1,3-bis(3,4-dimethylphenyl)prop-2-en-1-one

Antimicrobial Activity

Research has indicated that 1,3-bis(3,4-dimethylphenyl)prop-2-en-1-one exhibits significant antimicrobial properties. A study demonstrated that this compound was effective against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Enterococcus faecium | 16 |

Anticancer Activity

The compound has also shown promising anticancer activity in vitro. In studies involving human cancer cell lines such as Caco-2 (colorectal cancer) and A549 (lung cancer), 1,3-bis(3,4-dimethylphenyl)prop-2-en-1-one significantly reduced cell viability compared to untreated controls. The percentage viability of Caco-2 cells post-treatment was reported at approximately 39.8%, indicating potent anticancer effects .

| Cell Line | Viability (%) | p-value |

|---|---|---|

| Caco-2 | 39.8 | <0.001 |

| A549 | 56.9 | Not significant |

The biological activity of 1,3-bis(3,4-dimethylphenyl)prop-2-en-1-one is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, leading to apoptosis.

Study on Antimicrobial Activity

In a comparative study of various chalcone derivatives, 1,3-bis(3,4-dimethylphenyl)prop-2-en-1-one was found to have superior antimicrobial activity compared to other structurally related compounds. This study highlighted the importance of the dimethyl substitution on the phenyl rings for enhancing activity against resistant strains .

Study on Anticancer Effects

A recent investigation evaluated the cytotoxic effects of several chalcones on Caco-2 and A549 cells. The results indicated that the presence of dimethyl groups significantly contributed to the increased anticancer efficacy observed with 1,3-bis(3,4-dimethylphenyl)prop-2-en-1-one .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.